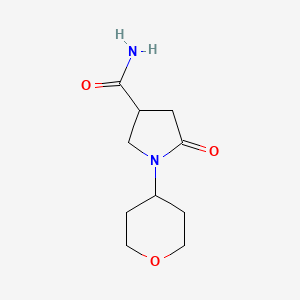

1-(OXAN-4-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c11-10(14)7-5-9(13)12(6-7)8-1-3-15-4-2-8/h7-8H,1-6H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJFKJFUYHBZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(CC2=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(OXAN-4-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(OXAN-4-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxamide has been investigated for several medicinal applications, including:

Antibacterial Activity

A study evaluated a series of compounds structurally similar to this compound against various bacterial strains. Results indicated that modifications in the oxane and pyrrolidine groups significantly enhanced antibacterial efficacy.

Neuropharmacology

Research has shown that compounds with similar structures can potentially treat neurodegenerative diseases by inhibiting AChE, thereby increasing acetylcholine levels in the brain. This suggests a therapeutic application in conditions like Alzheimer's disease.

Anticancer Potential

In vitro studies have indicated that derivatives of this compound may induce apoptosis in cancer cell lines. The structural features allow for modulation of cellular pathways associated with cancer progression.

Case Study 1: Antibacterial Efficacy

A comprehensive study investigated the antibacterial properties of pyridine derivatives, including those similar to this compound. The findings demonstrated significant antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds, revealing promising results in inhibiting urease and AChE. These findings suggest potential therapeutic applications not only in treating infections caused by urease-producing bacteria but also in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(OXAN-4-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxamide and Analogs

| Compound Name | Substituent at 1-Position | Functional Group at 3-Position | CAS Number | Key Properties (Theoretical) |

|---|---|---|---|---|

| This compound | Oxan-4-yl | Carboxamide | Not available | High polarity, moderate logP (~0.8), H-bond donor/acceptor |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Methyl | Carboxylic acid | 42346-68-9 | Higher acidity (pKa ~3.5), lower lipophilicity |

| 1-Phenyl-5-oxopyrrolidine-3-carboxamide | Phenyl | Carboxamide | 120414-25-3 | Increased hydrophobicity (logP ~2.1), aromatic interactions |

Key Findings:

Substituent Effects: The oxan-4-yl group in the target compound improves aqueous solubility compared to phenyl or alkyl substituents (e.g., methyl) due to its oxygen atom. Carboxamide vs. Carboxylic Acid: The carboxamide group reduces acidity (pKa ~12–14) compared to carboxylic acid derivatives (pKa ~3–4), which may enhance metabolic stability and oral bioavailability in drug design .

Biological Activity: Limited direct studies exist for the target compound. Phenyl-substituted analogs (e.g., 1-phenyl-5-oxopyrrolidine-3-carboxamide) exhibit documented activity as γ-secretase modulators, implying that the oxan-4-yl variant could be explored for similar targets with modified selectivity .

Synthetic Challenges :

- Introducing the oxan-4-yl group requires specialized coupling reagents (e.g., EDCI/HOBt), increasing synthesis complexity compared to methyl or phenyl analogs.

Biological Activity

The compound 1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide is a member of the oxopyrrolidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxamide functional group, contributing to its chemical reactivity and biological potential. The oxan group (a cyclic ether) enhances the compound's structural diversity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biochemical pathways, resulting in diverse biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 5-oxopyrrolidine derivatives, including this compound, researchers utilized the MTT assay to assess cell viability in A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity profile, suggesting that modifications to the compound could enhance its anticancer efficacy.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of topoisomerase I by derivatives of oxopyrrolidines. The study employed molecular docking techniques to predict binding interactions, confirming that certain modifications significantly improved enzyme inhibition rates, which could be extrapolated to similar compounds like this compound.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxopyrrolidine scaffold can significantly alter biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased enzyme inhibition |

| Alteration of side chains | Enhanced receptor binding affinity |

| Introduction of functional groups | Improved cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving oxidation, reduction, or substitution. For example:

- Oxidation : Use hydrogen peroxide or potassium permanganate to introduce carbonyl groups .

- Reduction : Sodium borohydride or lithium aluminum hydride may reduce ketones or amides to alcohols/amines .

- Substitution : Introduce functional groups using nucleophiles (e.g., amines) at reactive sites like the pyrrolidine ring .

- Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading to improve yields. Monitor progress via TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon backbone; IR for functional group identification (e.g., carbonyl at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as the compound may release volatile byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of the oxan-4-yl group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified oxan-4-yl groups (e.g., cyclohexyl or tetrahydrofuran replacements) and compare bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the oxan-4-yl group and target enzymes/receptors .

- Kinetic Assays : Measure binding affinities (e.g., SPR or ITC) to quantify how substituents affect target engagement .

Q. What experimental strategies are effective in resolving contradictory data on the compound’s enzyme inhibition potency?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., fluorometric vs. colorimetric enzyme assays) .

- Buffer Optimization : Test varying pH and ionic strength to identify conditions where activity is reproducible .

- Metabolite Screening : Check for off-target interactions or metabolite interference via LC-MS/MS profiling .

Q. How can researchers design robust in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Dosing Routes : Compare oral, IV, and IP administration in rodent models to assess bioavailability .

- PK Sampling : Collect plasma/tissue samples at timed intervals post-dose and analyze via LC-MS for compound quantification .

- Metabolite Identification : Use stable isotope labeling or MS/MS to track metabolic pathways and identify active metabolites .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare multiple dose groups for significance (e.g., Tukey’s test) .

- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small sample sizes .

Q. How can contradictory results between computational predictions and experimental binding data be reconciled?

- Methodological Answer :

- Force Field Calibration : Re-optimize parameters (e.g., partial charges) in docking simulations to better reflect experimental conditions .

- Solvent Effects : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations to improve accuracy .

- Experimental Replicates : Increase sample size to reduce variability and confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.